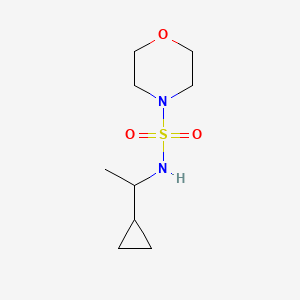![molecular formula C14H12N4O2S B7572018 N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the immune response, inflammation, cell proliferation, and survival. Dysregulation of NF-κB has been associated with various diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has been shown to have potential therapeutic applications in these diseases.
Mechanism of Action
TPCA-1 inhibits the activity of the IKKβ kinase, which is a key component of the NF-κB signaling pathway. This prevents the activation of NF-κB and the subsequent transcription of genes involved in inflammation, cell proliferation, and survival. TPCA-1 has been shown to have a high selectivity for IKKβ and does not affect other kinases.
Biochemical and Physiological Effects:
Inhibition of NF-κB by TPCA-1 has been shown to have various biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines and chemokines, inhibits cell proliferation and survival, and induces apoptosis in cancer cells. TPCA-1 has also been shown to improve endothelial function and reduce oxidative stress in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for its target kinase. TPCA-1 has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, TPCA-1 has some limitations for lab experiments. It is a potent inhibitor that can have off-target effects at high concentrations. TPCA-1 is also not suitable for long-term studies due to its cytotoxicity.
Future Directions
There are several future directions for research on TPCA-1. One direction is to investigate its potential use in combination therapies with other drugs. TPCA-1 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Another direction is to develop more potent and selective inhibitors of IKKβ that can be used for long-term studies. Finally, TPCA-1 can be further investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections.
Synthesis Methods
TPCA-1 can be synthesized using a multi-step process involving the condensation of 2-aminobenzonitrile with ethyl 2-bromoacetate, followed by cyclization with sulfur and nitrogen nucleophiles. The final product is obtained after nitration and reduction steps.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation in autoimmune disorders, and improve outcomes in sepsis and acute lung injury. TPCA-1 has also been investigated for its potential use in combination therapies with other drugs.
properties
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-18(20)11-3-1-10(2-4-11)5-7-15-13-12-6-8-21-14(12)17-9-16-13/h1-4,6,8-9H,5,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRWXDBLBJCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C3C=CSC3=NC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)


![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)


![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

